Cyclopentanone, 2-(2-octen-1-yl)-

Flavor safety Exposure assessment Regulatory acceptance

Cyclopentanone, 2-(2-octen-1-yl)- (FEMA 3889, JECFA is a C13‑alkenyl‑substituted cyclopentanone with a molecular weight of 194.31 g·mol⁻¹, a computed logP of 3.8–4.0, and a boiling point of approximately 276 °C at 760 mmHg. It is classified by the Flavor and Extract Manufacturers Association (FEMA) as GRAS (Generally Recognized As Safe) and has been evaluated by JECFA with no safety concern at current intake levels.

Molecular Formula C13H22O
Molecular Weight 194.31 g/mol
CAS No. 65737-52-2
Cat. No. B12072455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanone, 2-(2-octen-1-yl)-
CAS65737-52-2
Molecular FormulaC13H22O
Molecular Weight194.31 g/mol
Structural Identifiers
SMILESCCCCCC=CCC1CCCC1=O
InChIInChI=1S/C13H22O/c1-2-3-4-5-6-7-9-12-10-8-11-13(12)14/h6-7,12H,2-5,8-11H2,1H3
InChIKeyQHEUOYOHVATZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in hexane and fats
Miscible at room temperature (in ethanol)

Cyclopentanone, 2-(2-octen-1-yl)- (CAS 65737-52-2) – Procurement‑Relevant Physicochemical & Regulatory Profile


Cyclopentanone, 2-(2-octen-1-yl)- (FEMA 3889, JECFA 1116) is a C13‑alkenyl‑substituted cyclopentanone with a molecular weight of 194.31 g·mol⁻¹, a computed logP of 3.8–4.0, and a boiling point of approximately 276 °C at 760 mmHg [1] . It is classified by the Flavor and Extract Manufacturers Association (FEMA) as GRAS (Generally Recognized As Safe) and has been evaluated by JECFA with no safety concern at current intake levels [2] [3].

Why 2‑Alkenylcyclopentanone Analogs Cannot Simply Replace FEMA 3889 in Formulations


The sensory and safety acceptance of 2‑alkenylcyclopentanones is highly dependent on the length and unsaturation of the side‑chain. Even structurally close analogs such as 2‑hexylidenecyclopentanone (FEMA 2573) exhibit markedly different estimated daily intake levels, indicating divergent regulatory exposure limits and market confidence [1]. Additionally, the 2‑(2‑octen‑1‑yl) substitution produces a characteristic peach–jasmine–melon lactonic flavor profile that cannot be replicated by shorter‑chain or fully saturated cyclopentanone derivatives . These quantitative and qualitative differences make direct substitution technically and regulatory risky.

Head‑to‑Head Quantitative Differentiation: Cyclopentanone, 2-(2-octen-1-yl)- vs. Its Closest Analogs


Estimated Daily Per‑Capita Intake – 23‑Fold Higher Than 2‑Hexylidenecyclopentanone in Europe

The estimated daily per‑capita intake of (E)-2-(2‑octenyl)cyclopentanone (JECFA 1116) is 7 µg/person/day in both Europe and the USA, whereas 2‑hexylidenecyclopentanone (JECFA 1106) has an estimated intake of only 0.3 µg/person/day in Europe and 0.01 µg/person/day in the USA [1]. This 23‑fold higher intake (Europe) reflects a broader historical use and greater regulatory confidence in the octenyl derivative.

Flavor safety Exposure assessment Regulatory acceptance

Taste Threshold – Defined Lactonic Fruity Profile at 5–10 ppm vs. Unquantified Spicy Notes of 2‑Hexylidene Analog

The target compound exhibits a well‑characterized taste threshold of 5–10 ppm, delivering a creamy, waxy, peachy lactonic profile . By contrast, the taste threshold of 2‑hexylidenecyclopentanone is not quantitatively defined in authoritative databases; its taste is described only as “fruity, jasmin, and spicy” . The lack of a published ppm threshold for the hexylidene analog limits its direct use in precision‑flavor formulations.

Flavor chemistry Sensory analysis Taste threshold

Lipophilicity (logP) – 3.8–4.0 vs. 3.3 for 2‑Pentylcyclopentanone; Enhanced Fat‑Solubility for Dairy‑Based Flavors

The measured logP of (E)-2-(2‑octenyl)cyclopentanone is 4.0 (o/w), consistent with its C8 alkenyl chain . The lower homolog 2‑pentylcyclopentanone has a reported logP of 3.3 at 30 °C . The higher lipophilicity of the octenyl compound favors partitioning into fatty matrices, making it more effective for dairy, creamy, and high‑fat food applications.

Lipophilicity Partition coefficient Flavor delivery

Regulatory Clearance – FEMA GRAS and JECFA ‘No Safety Concern’ vs. FDA Delisting of Certain Synthetic Flavorings

Cyclopentanone, 2-(2-octen-1-yl)- holds FEMA GRAS status (FEMA 3889) and has been evaluated by JECFA with the conclusion of “No safety concern at current levels of intake” [1] [2]. In contrast, the US FDA has moved to no longer permit the use of seven synthetic flavoring substances (published October 2018), a regulatory action from which FEMA 3889 is explicitly excluded [3]. This positions the compound as a lower‑risk option in a tightening regulatory environment.

Regulatory science GRAS status Food contact compliance

Boiling Point – 275.8 °C vs. 238.7 °C for 2-(2‑Hexen‑1‑yl)cyclopentanone; Superior Thermal Stability for Baking

The atmospheric boiling point of cyclopentanone, 2-(2-octen-1-yl)- is 275.8 °C, while the hexenyl analog 2-(2-hexen-1-yl)cyclopentanone boils at 238.7 °C . The 37 °C higher boiling point indicates significantly lower volatility and greater retention during high‑temperature food processing (baking, extrusion), reducing flavor flash‑off losses.

Thermal stability Flavor retention Process robustness

High‑Precision Application Scenarios Where Cyclopentanone, 2-(2-octen-1-yl)- Outperforms Common Substitutes


Peach & Melon Dairy‑Based Flavor Systems

The creamy, waxy, peachy lactonic taste active at 5–10 ppm combined with a logP of 4.0 favoring fat‑phase partitioning makes this compound the ideal heart note for peach yogurt, melon ice‑cream, and dairy‑based fruit drinks. Shorter‑chain analogs lack the defined ppm threshold and lactonic nuance required for authentic fruit character.

Heat‑Processed Confectionery & Baked Goods

The boiling point advantage of 275.8 °C over the hexenyl analog (238.7 °C) ensures the compound survives high‑temperature processes with minimal aroma loss. It is therefore preferred for cookies, muffins, and extruded cereal products where sustained fruit notes are critical.

Global Regulatory‑Compliant Beverage Formulations

With an estimated daily intake of 7 µg/person/day and explicit exclusion from FDA’s 2018 synthetic‑flavor delisting , the compound offers a legally secure option for multinational soft drink, flavored water, and tea brands seeking to avoid reformulation triggered by regulatory changes.

Jasmine‑Forward High‑End Fragrance Accords

The peachy jasmine character, described at 1% in ethanol , supports fine fragrance compositions where natural jasmine absolutes are cost‑prohibitive. Its FEMA GRAS status also permits seamless crossover into functional perfumery for personal care products.

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